2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
8-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-12-10(8-9)14(16)15-11-4-2-3-5-13(11)18-12/h2-8H,1H3,(H,15,16) |
InChI Key |
WCFDCIHBQQEPFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
-
Starting Material : 2-Methoxy-2′-carboxy-diphenylsulfide
-
Catalyst : Para-toluene sulfonic acid
-
Conditions : Xylene, reflux (140–145°C), 10 hours
-
Yield : 70–75% (crude), requiring recrystallization from acetone for >99% purity.
One-Pot Synthesis from 1-Chloro-2-Nitrobenzene and Methoxy-Substituted Thiophenol
Adapting the one-pot protocol from Kandula and Fondekar, the methoxy derivative is synthesized via sequential coupling, reduction, and cyclization. Here, 1-chloro-2-nitrobenzene reacts with 2-methoxythiophenol in methanol under basic conditions (NaOH, 4–5 equiv) at 80–100°C. The intermediate 2-nitro-2′-methoxy-diphenylsulfide is reduced in situ using iron powder and acetic acid, followed by cyclization with triphosgene. This method achieves a 65–70% overall yield with >99% HPLC purity, avoiding intermediate isolation and reducing solvent waste.
Key Steps:
-
Nucleophilic Aromatic Substitution : Methoxy-thiophenol displaces chloride on nitrobenzene.
-
Nitro Reduction : Fe/AcOH system converts nitro to amine.
-
Cyclization : Triphosgene facilitates lactam formation.
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C (coupling), 25–30°C (reduction) |
| Solvent | Methanol/Water |
| Catalyst/Reagent | NaOH, Fe, Triphosgene |
| Yield | 70% (overall) |
Dithiosalicylic Acid Route with Methoxy Functionalization
WO2004047722A2 describes a two-step process using dithiosalicylic acid derivatives. Introducing a methoxy group at the C2 position of dithiosalicylic acid enables coupling with 1-chloro-2-nitrobenzene in a basic aqueous medium (NaOH, 4.2 equiv). The nitro group is reduced using Raney nickel under hydrogen (100–900 psig), followed by cyclization without carboxylic acid activation. This method achieves 68–72% yield with high regioselectivity, leveraging water as a green solvent.
Advantages:
-
Eco-Friendly : Minimizes organic solvent use.
-
Direct Cyclization : Avoids hazardous activating agents.
Limitations:
-
Sensitive Substrates : Methoxy group stability under high-pressure hydrogenation requires careful monitoring.
Polyphosphoric Acid-Mediated Cyclization of Carbamate Intermediates
A traditional route involves synthesizing phenyl 2-(phenylthio)phenylcarbamate derivatives, as reported in industrial protocols. For the methoxy analog, 2-methoxyphenylthioaniline is treated with triphosgene to form a carbamate, which cyclizes in polyphosphoric acid (PPA) at 100–105°C. This method yields 60–65% product but requires extensive purification due to PPA’s corrosive nature.
Optimization Insights:
-
PPA Concentration : 85–90% w/w minimizes side reactions.
-
Reaction Time : 6–8 hours for complete cyclization.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across methodologies:
Challenges and Mitigation Strategies
-
Methoxy Group Stability : Under acidic (PPA) or high-temperature conditions, demethylation may occur. Using electron-donating groups or milder acids (e.g., p-TsOH) mitigates this.
-
Byproduct Formation : Nitro reduction intermediates can dimerize; employing excess Fe/AcOH or Raney nickel suppresses this.
-
Purification : Recrystallization from acetone or ethyl acetate enhances purity, though it reduces overall yield.
Industrial-Scale Considerations
For large-scale production, the one-pot method and dithiosalicylic acid route are preferred due to lower solvent volumes and fewer unit operations. However, dehydration-condensation remains viable for high-purity batches, despite higher energy inputs. Regulatory compliance necessitates stringent control over residual solvents (e.g., xylene ≤ 870 ppm per ICH Q3C) .
Chemical Reactions Analysis
Substitution Reactions
The methoxy group at position 2 undergoes nucleophilic substitution under basic conditions. Sodium hydride (NaH) facilitates deprotonation, enabling reactions with alkyl halides or other electrophiles. For example:
-
Reaction with alkyl halides :
This yields derivatives with modified alkoxy groups, enhancing lipophilicity for pharmacological studies.
Oxidation Reactions
The sulfur atom in the thiazepine ring is susceptible to oxidation:
-
Formation of sulfoxides :
Using hydrogen peroxide (HO) or m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C produces sulfoxide derivatives. -
Formation of sulfones :
Prolonged exposure to stronger oxidants like potassium permanganate (KMnO) yields sulfones.
Table 1: Oxidation Reaction Conditions and Products
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HO | DCM, 0–25°C, 2–4 hrs | Sulfoxide | 75–85% |
| mCPBA | DCM, RT, 6 hrs | Sulfoxide | 80–90% |
| KMnO | HO, reflux, 12 hrs | Sulfone | 60–70% |
Reduction Reactions
The thiazepine ring can be reduced to dihydro derivatives:
-
Catalytic hydrogenation :
Using palladium on carbon (Pd/C) under hydrogen gas (H) reduces the thiazepine ring. -
Chemical reduction :
Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) selectively reduces the ketone group in related derivatives.
Cyclization and Ring-Opening
In acidic or basic media, the compound participates in cyclization or ring-opening reactions:
-
Acid-catalyzed cyclization :
Concentrated sulfuric acid (HSO) promotes intramolecular cyclization to form tricyclic derivatives. -
Base-mediated ring-opening :
Sodium hydroxide (NaOH) cleaves the thiazepine ring, producing thiol and amine intermediates .
Comparative Reactivity
The methoxy group at position 2 influences reactivity compared to unsubstituted dibenzothiazepines:
-
Enhanced electron donation : Stabilizes intermediates during substitution and oxidation.
-
Steric effects : Limits access to the sulfur atom in bulky reagents.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agent for Psychiatric Disorders
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one serves as a scaffold for designing novel drugs aimed at treating psychiatric disorders such as schizophrenia and depression. Its derivatives have been linked to neuropharmacological activities that may reduce side effects compared to traditional treatments. For instance, it has been identified as a key intermediate in the synthesis of Quetiapine, an antipsychotic medication known for its efficacy in managing schizophrenia symptoms .
Mechanism of Action
Research indicates that compounds within this class may interact with neurotransmitter systems, acting as antagonists or modulators at specific receptor sites. This interaction is crucial for their potential role in alleviating symptoms associated with mental health disorders .
Neuropharmacology
Understanding Mental Health Disorders
The compound is extensively studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These studies aim to elucidate the underlying mechanisms of mental health disorders and develop targeted therapies that can provide more effective treatment options with fewer adverse effects .
Material Science
Advanced Materials Development
In addition to its pharmaceutical applications, this compound is being investigated for its potential use in material science. Its unique chemical structure may contribute to the development of advanced materials such as polymers and coatings that require specific thermal and mechanical properties. This area of research could lead to innovations in various industrial applications .
Organic Synthesis
Key Intermediate in Chemical Synthesis
This compound plays a significant role as an intermediate in the synthesis of complex organic molecules. Its ability to facilitate the production of various chemical compounds efficiently makes it valuable in medicinal chemistry and organic synthesis . The compound's synthesis often involves cyclization reactions using specific precursors under controlled conditions to achieve high yields and purity .
Biological Research
Potential Biological Activities
Research into the biological activities of this compound has revealed promising results regarding its antimicrobial and anticancer properties. Studies are ongoing to explore these effects further, which could lead to new therapeutic agents in medicine . The compound's structural features may facilitate interactions with biological targets critical for cellular signaling pathways.
Comparative Applications Table
| Application Area | Description | Examples/Notes |
|---|---|---|
| Pharmaceutical | Development of antipsychotic and antidepressant drugs | Key intermediate for Quetiapine; potential for fewer side effects |
| Neuropharmacology | Study of neurotransmitter interactions | Targeting dopamine and serotonin pathways; implications for mental health treatment |
| Material Science | Development of advanced materials | Investigating thermal and mechanical properties; potential industrial applications |
| Organic Synthesis | Key intermediate for synthesizing complex organic molecules | Efficient production methods; high yield synthesis techniques |
| Biological Research | Exploration of antimicrobial and anticancer properties | Potential new therapeutic agents; ongoing studies on biological activity |
Mechanism of Action
The mechanism of action of 2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. It is known to bind to dopamine and serotonin receptors, which are crucial in regulating mood and behavior. By modulating these receptors, the compound can exert antipsychotic and mood-stabilizing effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Analogues
2-Chlorodibenzo[b,f][1,4]thiazepin-11(10H)-one (CAS: 3159-04-4)
- Substituent : Chlorine (-Cl) at the 2-position.
- Biological Role : Key intermediate in quetiapine synthesis .
- Physical Properties :
- Synthesis : Reacting dibenzo[b,f][1,4]thiazepin-11(10H)-one with phosphorus oxychloride (POCl₃) and triethylamine .
2,11-Dichlorodibenzo[b,f][1,4]thiazepine
- Substituents : Chlorine at both 2- and 11-positions.
- Biological Role : Precursor for activators of Slack potassium channels .
- Synthesis : GP6 protocol using POCl₃ and N,N-dimethylaniline .
- Physical Properties : Brown solid; yield ~82–92% .
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Structural Difference : Oxygen atom replaces sulfur in the thiazepine ring.
- Biological Role : Potent antigiardial activity .
Quetiapine (11-{4-[2-(2-Hydroxyethoxy)ethyl]piperazinyl}dibenzo[b,f][1,4]thiazepine)
- Substituents : Piperazinyl and hydroxyethoxyethyl groups.
- Biological Role : Antipsychotic, anxiolytic, and antidopaminergic agent .
- Synthesis: Aminolysis of 11-chloro derivative with 1-(2-hydroxyethoxy)ethylpiperazine .
Substituent Effects on Bioactivity and Reactivity
- Electron-Donating Methoxy Group :
- Enhances solubility in polar solvents compared to chloro analogs.
- May reduce electrophilicity at the 11-position, altering reactivity in substitution reactions.
- Chlorine vs. Methoxy: Chlorine (electron-withdrawing) increases electrophilicity, favoring nucleophilic substitution (e.g., in quetiapine synthesis) .
Biological Activity
2-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one, commonly referred to as a dibenzo[b,f][1,4]thiazepine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to quetiapine, an atypical antipsychotic, and has been studied for various biological activities, including neuroprotective effects and interactions with neurotransmitter systems.
- Molecular Formula : C₁₃H₉NOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 3159-07-7
- IUPAC Name : 5H-benzo[b][1,4]benzothiazepin-6-one
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as a modulator of dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders. The compound's structural similarity to quetiapine suggests it may share some of its pharmacodynamic properties.
Antipsychotic Effects
Studies have shown that dibenzo[b,f][1,4]thiazepine derivatives exhibit antipsychotic properties by antagonizing dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is beneficial in reducing symptoms of schizophrenia and bipolar disorder.
Neuroprotective Properties
Research has indicated that this compound possesses neuroprotective effects against oxidative stress and neuroinflammation. These properties are significant for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results suggest that it may induce apoptosis in certain cancer cells while sparing normal cells, indicating a selective cytotoxic profile.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Ng et al. (2000) | Found that dibenzo[b,f][1,4]thiazepines inhibit histone deacetylase (HDAC) activity, which is linked to cancer progression. |
| Richon et al. (1998) | Demonstrated that HDAC inhibitors can arrest cell cycle progression in G1 and G2 phases, suggesting potential anti-cancer applications for thiazepine derivatives. |
| Pendergrass (2020) | Developed a screening assay for Type III secretion system inhibitors where dibenzo[b,f][1,4]thiazepines showed promising results against pathogenic bacteria. |
Q & A
Q. Basic
- LCMS : Combines liquid chromatography with mass spectrometry to verify molecular weight and detect impurities. For example, LCMS with electrospray ionization (ESI) confirmed >95% purity in synthesized dibenzothiazepinones .
- Melting Point Analysis : Sharp melting points (e.g., >260°C for related chlorinated analogs) indicate crystallinity and purity .
- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl provide structural fingerprints. Aromatic proton signals between δ 6.5–8.5 ppm are typical for the dibenzothiazepinone core .
What strategies are effective for structure-activity relationship (SAR) studies when analogs show low biological activity?
Q. Advanced
- Scaffold Modification : Introduce electron-withdrawing/donating groups (e.g., Cl, OMe) at positions 2 or 8 to modulate electronic effects. For example, 8-amido derivatives of dibenzooxazepinones were synthesized but showed no antigiardial activity, prompting exploration of alternative substituents .
- Bioisosteric Replacement : Replace the thiazepinone sulfur with oxygen (e.g., dibenzooxazepinones) to alter pharmacokinetic properties .
- In Silico Docking : Use molecular modeling to predict binding interactions with target proteins (e.g., PEX14 in Trypanosoma studies), guiding rational design .
How can solubility challenges be addressed during in vitro assays?
Q. Basic
- Solvent Screening : Test DMSO (slight solubility at 10 mM) or heated ethyl acetate for initial dissolution, followed by dilution in aqueous buffers .
- Surfactant Use : Add Tween-80 or cyclodextrins to enhance solubility in cell-based assays .
- Derivatization : Introduce hydrophilic groups (e.g., piperazine or polyethylene glycol chains) to improve aqueous solubility, as seen in analogs with 4-methylpiperazine substituents .
What methods optimize reaction yields in chlorination or methoxylation steps?
Q. Advanced
- Catalytic Systems : Use Pd/C or Cu catalysts for regioselective chlorination. For example, phosphorus oxychloride (POCl) with N,N-dimethylaniline efficiently converted dibenzothiazepinones to 2-chloro derivatives in >90% yield .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields in cyclization steps, as demonstrated in carbonylation reactions for tricyclic core synthesis .
- Protection-Deprotection : Temporarily protect reactive amines or carbonyl groups during methoxylation to prevent side reactions .
How do structural conformations of the dibenzothiazepinone core influence bioactivity?
Advanced
The central seven-membered ring adopts a boat conformation, with the sulfur atom contributing to planarity. This conformation affects ligand-receptor interactions:
- Crystal Structure Analysis : X-ray studies show that substituents at position 2 (e.g., Cl, OMe) influence π-π stacking with aromatic residues in target proteins .
- Dynamic NMR : Assess ring flexibility in solution; rigid analogs may exhibit higher binding affinity to neurological targets (e.g., serotonin receptors) .
What are the environmental release profiles of this compound, and how are they modeled?
Q. Advanced
- Quantitative Structure-Activity Relationship (QSAR) Models : Predict environmental persistence using log P (measured at ~2.43) and biodegradation half-lives. For example, the SOLUTIONS project estimated release rates of 4.55 kg/year for similar dibenzothiazepinones .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute toxicity, guided by structural analogs with EC values >10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
